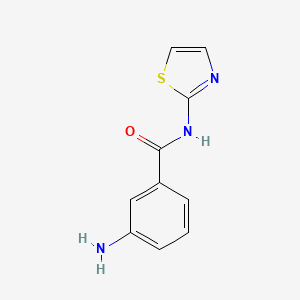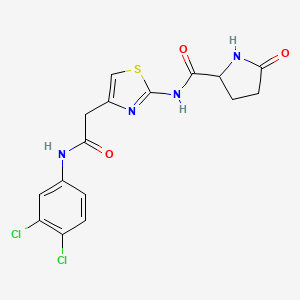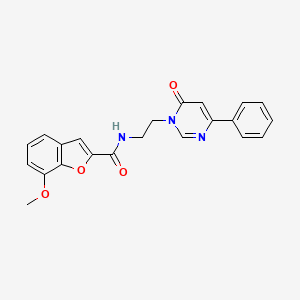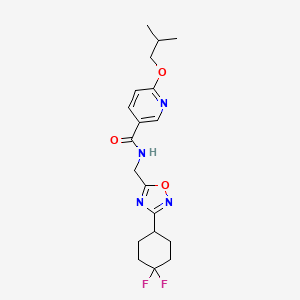![molecular formula C25H21N3O2 B2867009 6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-31-8](/img/structure/B2867009.png)
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits promising biological activities, making it a subject of interest for researchers.
Scientific Research Applications
Supramolecular Aggregation and Dimensionality
The study of substituted dihydrobenzopyrazoloquinolines, including molecules structurally related to 6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, reveals insights into the effect of substitution on the dimensionality of supramolecular aggregation. These molecules can form various complex structures, such as cyclic dimers, sheets, and three-dimensional frameworks, through a combination of hydrogen bonds and π-π interactions, showcasing their potential for creating novel materials with specific properties (Portilla et al., 2005).
Antimicrobial Activity
A series of novel quinoline derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against a wide range of organisms including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and various fungi. These compounds, including pyrimidine derivatives, have shown moderate to high antimicrobial activities, highlighting their potential as templates for developing new antimicrobial agents (El-Gamal et al., 2016).
Synthesis and Characterization Techniques
Research into the synthesis and characterization of novel pyrazolo[3,4-c]quinoline derivatives, including methods for constructing complex heterocyclic systems, reveals valuable insights into efficient synthesis techniques. These studies focus on developing protocols that enhance reaction rates, improve yields, and facilitate the synthesis of structurally complex molecules with potential biological and material applications (Mogilaiah et al., 2003).
Green Chemistry Approaches
The development of green chemistry methods for synthesizing heterocyclic compounds, including those related to the compound of interest, emphasizes the importance of environmentally friendly synthesis strategies. Techniques such as "on water" protocols that avoid the use of toxic solvents and minimize waste, while achieving high yields and atom economy, are being explored to synthesize complex molecules like pyrazoloquinolines and their derivatives (Rajesh et al., 2011).
Biological Activity and Drug Development
Research on the synthesis and biological evaluation of pyrazolo[3,4-b]quinoline derivatives also explores their potential as high-affinity antagonists for biological targets, such as the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These studies aim to identify compounds with potent biological activity that could serve as leads for the development of new therapeutics, highlighting the importance of structural diversity and optimization in drug discovery (Macleod et al., 1995).
properties
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-7-9-17(10-8-16)23-21-15-26-24-20(5-4-6-22(24)30-3)25(21)28(27-23)18-11-13-19(29-2)14-12-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSMKVBRBPFUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)
![methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B2866928.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)
![Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate](/img/structure/B2866930.png)


![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)

![[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2866941.png)
![1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2866943.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)


![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)